molecular formula C10H6ClNO2S B2924849 5-(5-Chlorothiophen-2-yl)pyridine-2-carboxylic acid CAS No. 1501549-15-0

5-(5-Chlorothiophen-2-yl)pyridine-2-carboxylic acid

Cat. No.: B2924849
CAS No.: 1501549-15-0
M. Wt: 239.67
InChI Key: UZZLUZVXTOVNGS-UHFFFAOYSA-N
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Description

5-(5-Chlorothiophen-2-yl)pyridine-2-carboxylic acid (CAS 1501549-15-0) is a high-purity, multifunctional heterocyclic building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a pyridine core substituted with a carboxylic acid group at the 2-position and a 5-chlorothiophene moiety, creating a privileged scaffold for developing novel bioactive molecules . The integration of pyridine-carboxylic acid isomers is a well-established strategy in drug discovery, as these structures are frequently found in FDA-approved therapeutics and are known to facilitate key interactions with biological targets . The electron-deficient pyridine ring enables π-π stacking, while the carboxylic acid group offers a handle for metal coordination, salt formation, and further synthetic derivatization, making this compound particularly valuable for constructing potent enzyme inhibitors . Researchers can leverage this scaffold in the design and synthesis of potential agents targeting a range of diseases. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-(5-chlorothiophen-2-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2S/c11-9-4-3-8(15-9)6-1-2-7(10(13)14)12-5-6/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZLUZVXTOVNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CC=C(S2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Chlorothiophen-2-yl)pyridine-2-carboxylic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The chlorinated thiophene is then coupled with a pyridine derivative under conditions that facilitate the formation of the desired product. This often involves the use of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-(5-Chlorothiophen-2-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in drug development, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Structural Features Key Differences
5-(5-Chlorothiophen-2-yl)pyridine-2-carboxylic acid Pyridine-2-carboxylic acid with 5-chlorothiophene substituent Combines thiophene’s π-conjugation with chlorine’s electron-withdrawing effects
5-Chlorothieno[3,2-b]pyridine-2-carboxylic acid (CAS: 1896669-09-2) Fused thienopyridine system (thiophene + pyridine) Rigid fused-ring system vs. single pyridine-thiophene linkage; altered electronic properties
5-Phenylpyrimidine-2-carboxylic acid (CAS: 85386-20-5) Pyrimidine-2-carboxylic acid with phenyl group Pyrimidine ring (two N atoms) vs. pyridine; phenyl vs. chlorothiophene substituent
5-(Trifluoromethyl)pyridine-2-carboxylic acid (CAS: 80194-69-0) Pyridine-2-carboxylic acid with CF₃ group CF₃ (strong electron-withdrawing) vs. chlorothiophene (moderate electron-withdrawing + conjugation)
5-Chloro-3-methylpyridine-2-carboxylic acid (CAS: 1159815-12-9) Pyridine-2-carboxylic acid with chloro and methyl groups Methyl enhances hydrophobicity; chloro position (3 vs. 5) alters steric/electronic effects

Physicochemical Properties

  • Solubility: The chlorothiophene group in the target compound likely reduces water solubility compared to non-aromatic substituents (e.g., methyl).
  • Acidity : The carboxylic acid’s pKa is influenced by substituents: CF₃ (strongly electron-withdrawing) > Cl (moderate) > phenyl (electron-neutral).
  • Thermal Stability: Fused-ring systems (e.g., thienopyridine in ) may exhibit higher decomposition temperatures than single-ring analogs.

Biological Activity

5-(5-Chlorothiophen-2-yl)pyridine-2-carboxylic acid is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

The compound this compound has been synthesized and characterized for various biological applications. Its structure suggests potential interactions with biological macromolecules, leading to diverse pharmacological effects.

Table 1: Key Biochemical Properties of this compound

PropertyValue
Molecular Weight239.68 g/mol
SolubilitySoluble in DMSO
pKaApprox. 4.5

Research indicates that this compound interacts with several enzymes and proteins involved in critical biochemical pathways. It has shown antimicrobial activity against resistant strains of bacteria such as Neisseria gonorrhoeae, inhibiting enzymes essential for bacterial growth and survival.

3. Cellular Effects

In vitro studies have demonstrated that this compound exhibits significant effects on various cell types:

  • Antimicrobial Activity : The compound inhibits growth and division in bacterial cells by targeting specific metabolic enzymes.
  • Anticancer Potential : Preliminary studies suggest it may induce apoptosis in cancer cell lines, including those derived from human hepatocellular carcinoma (HepG2) and cervical carcinoma (HeLa) cells .

Table 2: Cytotoxicity Assays Results

Cell LineIC50 (μM) at 48h
HepG212.19
HeLa11.32
A5498.99

These results indicate a dose-dependent response, with lower concentrations yielding significant cytotoxic effects without substantial toxicity to normal cells.

The molecular mechanism underlying the biological activity of this compound involves:

  • Enzyme Inhibition : It binds to enzymes involved in cell wall synthesis and DNA replication in bacterial cells, leading to cell death .
  • DNA Interaction : Studies have shown that the compound can intercalate with DNA, affecting its stability and function, which is crucial for its anticancer properties .

5. Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies : A study highlighted its effectiveness against multi-drug resistant strains of bacteria, demonstrating a novel mechanism of action against Neisseria gonorrhoeae.
  • Anticancer Activity : Another investigation focused on its interaction with human cancer cell lines, revealing that it induces apoptosis through modulation of caspase pathways and Bcl-2 protein family expression .
  • Metabolic Pathway Interaction : Research indicated that the compound affects several metabolic pathways by inhibiting key enzymes necessary for cellular processes in both bacterial and cancer cells .

6. Conclusion

The compound this compound shows promising biological activity with potential applications in antimicrobial and anticancer therapies. Its ability to inhibit key metabolic pathways highlights its importance as a lead compound for further drug development.

Continued research is necessary to fully elucidate its mechanisms of action and to explore its efficacy in clinical settings, paving the way for novel therapeutic agents derived from this class of compounds.

Q & A

Q. What are the established synthetic routes for 5-(5-Chlorothiophen-2-yl)pyridine-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cross-coupling reactions. A common approach involves:
  • Step 1 : Suzuki-Miyaura coupling between 5-chlorothiophene-2-boronic acid and a halogenated pyridine precursor (e.g., 2-bromopyridine-2-carboxylic acid) using palladium catalysts (e.g., Pd(PPh₃)₄) in a solvent like DMF or THF .
  • Step 2 : Acidic hydrolysis of intermediate esters to yield the carboxylic acid group.
  • Optimization : Reaction temperature (80–120°C) and catalyst loading (1–5 mol%) critically affect yield. For example, higher Pd concentrations reduce side-product formation but may increase costs.
  • Yield Data :
CatalystSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄DMF10072
PdCl₂THF8058

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer :
  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) or GC-MS (for volatile derivatives). Purity thresholds >95% are typical for research-grade material .
  • Structural Confirmation :
  • FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and thiophene (C-S stretch ~680 cm⁻¹).
  • NMR : ¹H NMR should show pyridine protons (δ 8.5–9.0 ppm) and thiophene protons (δ 6.5–7.2 ppm) .
  • Mass Spectrometry : Exact mass (m/z 243.98 for C₁₀H₆ClNO₂S) via ESI-MS .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved across different studies?

  • Methodological Answer : Contradictions often arise from solvent effects or impurities. For example:
  • NMR Shifts : Pyridine protons may shift upfield in DMSO-d₆ vs. CDCl₃ due to hydrogen bonding.
  • Mitigation : Compare data with computational models (e.g., DFT calculations for predicted shifts) or use deuterated solvents consistently .
  • Case Study : A 2021 study reported δ 8.7 ppm for pyridine-H in CDCl₃, while a 2023 study using DMSO-d₆ observed δ 8.9 ppm. This aligns with solvent polarity effects .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

  • Methodological Answer :
  • Solubility Screening : Test in DMSO (primary solvent), PBS (pH 7.4), and cell culture media.
  • Derivatization : Convert to sodium salt (improves aqueous solubility) via treatment with NaOH .
  • Data Example :
SolventSolubility (mg/mL)
DMSO50
PBS (pH 7.4)0.3
NaOH (0.1 M)12

Q. How do steric and electronic effects of the chlorothiophene moiety influence reactivity in medicinal chemistry applications?

  • Methodological Answer :
  • Steric Effects : The 5-chloro group on thiophene hinders nucleophilic attack at the adjacent position, favoring electrophilic substitution at the 3-position of pyridine .
  • Electronic Effects : Chlorine’s electron-withdrawing nature enhances the acidity of the pyridine carboxylic acid (pKa ~2.8 vs. ~4.2 for unsubstituted analogs) .
  • Application : This acidity facilitates salt formation with amine-containing bioactive molecules, improving pharmacokinetic properties .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary between 215–225°C?

  • Methodological Answer : Variations arise from:
  • Polymorphism : Different crystalline forms (e.g., anhydrous vs. monohydrate) .
  • Impurities : Residual solvents (e.g., DMF) lower observed melting points.
  • Resolution : Use DSC (Differential Scanning Calorimetry) to identify polymorphic transitions and TGA to assess purity .

Experimental Design for Biological Studies

Q. How to design a robust assay to evaluate the compound’s antimicrobial activity?

  • Methodological Answer :
  • Assay Type : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Controls : Include ciprofloxacin (positive) and DMSO (vehicle control).
  • Dosage : Test 0.5–128 µg/mL in triplicate.
  • Endpoint : MIC (Minimum Inhibitory Concentration) determined via optical density (OD₆₀₀) .

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